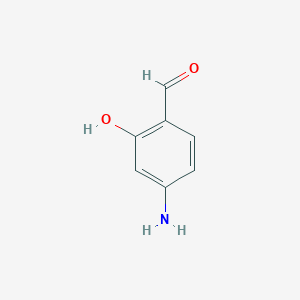
6-Amino-5-chloropyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-chloropyridin-3-ol is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further modified by the presence of an amino group at the 6th position and a chlorine atom at the 5th position, as well as a hydroxyl group at the 3rd position. This structure suggests that the compound could have interesting chemical properties and potential for various applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, the electroorganic synthesis of 6-aminonicotinic acid, which is structurally related to this compound, has been achieved by electrochemical hydrogenation of 5-chloro-2-nitropyridine followed by electrochemical carboxylation of 2-amino-5-chloropyridine. This process occurs at a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution, yielding good results .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using various techniques. For example, a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was synthesized and its structure was elucidated using single crystal X-ray diffraction. The cocrystal belongs to the monoclinic crystallographic system and is stabilized by various hydrogen bonding interactions . This information is valuable as it provides insights into how this compound could potentially form cocrystals and interact with other molecules.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied, such as the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins. This reaction can lead to ring transformation into various substituted pyridinone systems. The reaction's outcome can be influenced by the choice of solvent and the substituents present in the reactants, which suggests that this compound could also undergo interesting transformations under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound have been investigated through experimental and theoretical methods. For instance, the cocrystal of 2-amino-5-chloropyridine was analyzed using FTIR, NMR spectroscopies, and density functional theory (DFT) calculations. The studies provided information on the molecular geometry, vibrational frequencies, and the HOMO-LUMO energy gap. Additionally, the natural bond orbital (NBO) analysis and nonlinear optical (NLO) properties were evaluated, suggesting that this compound could exhibit similar properties .
科学的研究の応用
Supramolecular Structures and Molecular Packing
Research reveals the molecule's role in forming supramolecular structures, where a combination of hydrogen bonds and aromatic π-π stacking interactions create molecular columns and hydrophilic tubes. This structural arrangement is crucial for understanding molecular packing and has implications for nucleic acid structure and function studies (Yuan Cheng et al., 2011).
Fluorescent Sensor Development
6-Amino-5-chloropyridin-3-ol derivatives have been utilized in the development of fluorescent sensors for the selective recognition of metal ions, such as aluminum. These sensors exhibit "OFF-ON type" fluorescence changes upon binding with Al3+ ions and have applications in bacterial cell imaging and logic gate constructions (N. Yadav & Ashutosh Kumar Singh, 2018).
Catalytic Aminations
The compound serves as a substrate in catalytic amination reactions, facilitated by palladium-Xantphos complexes. This process is significant for the chemoselective synthesis of aminopyridines, demonstrating the molecule's utility in organic synthesis (Jianguo Ji et al., 2003).
Neuroprotective Properties
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential cholinergic and neuroprotective properties. These derivatives exhibit moderate inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting applications in treating diseases like Alzheimer's (Abdelouahid Samadi et al., 2010).
Electrosynthesis Applications
Electrochemical studies have shown the feasibility of synthesizing derivatives like 6-aminonicotinic acid from this compound under mild conditions. This process involves electroreduction in the presence of CO2, highlighting the compound's role in green chemistry and sustainable synthesis strategies (A. Gennaro et al., 2004).
Vibrational Spectroscopy Insights
Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide deep insights into the molecular structure and bonding of this compound. Such studies contribute to a better understanding of its electronic structure and potential interactions in various chemical contexts (J. S. Al-Otaibi, 2015).
Safety and Hazards
The safety data sheet for a related compound, 5-amino-6-chloropyridin-3-ol hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
特性
IUPAC Name |
6-amino-5-chloropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYIDGPFZGNPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625716 |
Source


|
| Record name | 6-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209328-70-1 |
Source


|
| Record name | 6-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














